(5-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

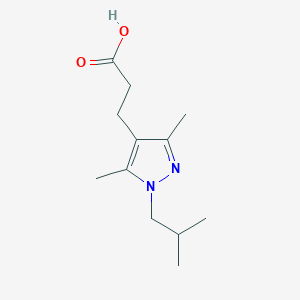

(5-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BClFO3 and its molecular weight is 204.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Quenching Studies

Studies on boronic acid derivatives, including (5-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, have explored their fluorescence quenching capabilities. Such compounds are investigated for their ability to interact with aniline quenchers in alcohol environments, revealing significant insights into the molecular interactions and conformations influenced by hydrogen bonding. This research contributes to our understanding of fluorescence behavior in boronic acid derivatives, which is crucial for developing advanced materials and sensors (Geethanjali et al., 2015).

Synthesis and Organic Material Applications

Binding Interactions with Sugars

Investigations into the binding interactions between this compound and various sugars have shown significant binding affinities. This research has implications for the development of sensors and diagnostics, as the ability to selectively bind to sugars can be leveraged in designing devices for monitoring glucose levels or detecting other biologically relevant molecules (Bhavya et al., 2016).

Specific Reduction of Fructose in Food Matrices

The application of boronic acids in selectively reducing fructose levels in food matrices, such as fruit juice, is a novel approach to altering sugar content without affecting other components. This research not only opens new pathways in food processing and modification but also underscores the potential health benefits of reducing fructose intake through such innovative methods (Pietsch & Richter, 2016).

Photophysical Properties and Solvatochromism

Research into the photophysical properties of boronic acid derivatives, including their solvatochromic behavior, provides valuable insights into the molecular dynamics and interactions with various solvents. These studies are foundational for developing new materials with tailored optical properties, which could find applications in photovoltaics, sensors, and organic electronics (Muddapur et al., 2016).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

5-Chloro-2-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), a process known as transmetalation . This reaction forms a new carbon-carbon bond, allowing the synthesis of a wide range of organic compounds .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling, which is a key reaction in the synthesis of many biologically active compounds .

Pharmacokinetics

The pharmacokinetic properties of boronic acids, in general, can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

Boronic acids, in general, can influence various biological processes through their interactions with biological targets .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-fluoro-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but can react with strong oxidizing agents, strong acids, and strong bases . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Biochemical Analysis

Biochemical Properties

They are often used in Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds

Cellular Effects

Boronic acids are known to influence cell function in various ways, depending on their specific structures and the types of cells they interact with

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications .

Properties

IUPAC Name |

(5-chloro-2-fluoro-3-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBYANORDVFFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

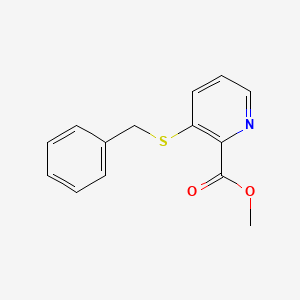

![7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2754288.png)

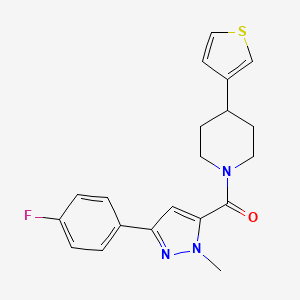

![Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2754297.png)

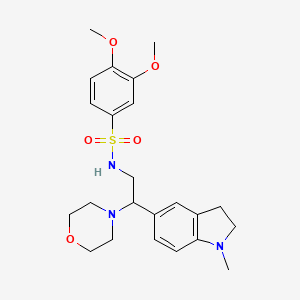

![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2754298.png)

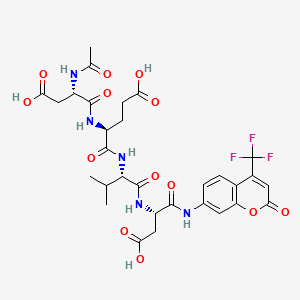

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2754299.png)